molecular formula C15H15ClO5 B5705745 ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5705745
M. Wt: 310.73 g/mol
InChI Key: PFPGPEJPHHDPMW-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, substituted with a chloro and ethyl group, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the coumarin attacks the ethyl bromoacetate, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, fragrances, and optical brighteners

Mechanism of Action

The mechanism of action of ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. It may also interact with DNA and proteins, disrupting cellular processes and exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
  • Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Uniqueness

Ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 4-position and the chloro group at the 6-position of the chromen-2-one core distinguishes it from other similar compounds .

Properties

IUPAC Name

ethyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO5/c1-3-9-5-14(17)21-12-7-13(11(16)6-10(9)12)20-8-15(18)19-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPGPEJPHHDPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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